3-Fluoroquinoline-8-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

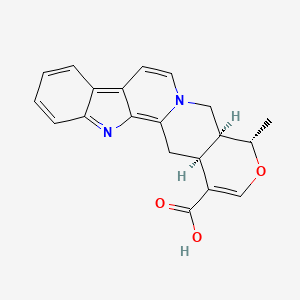

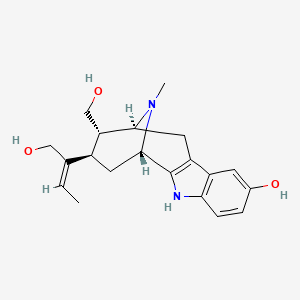

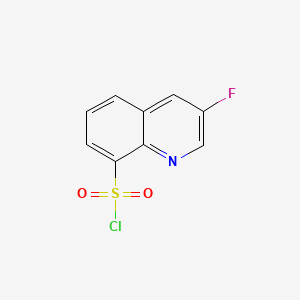

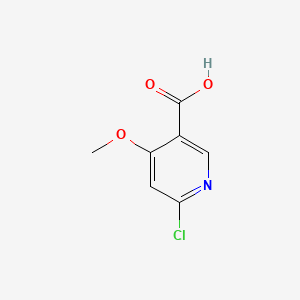

3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, often involves chlorosulfonation . This process involves the reaction of a sulfur compound with a chlorinating agent. The reaction can be facilitated by various reagents and can yield diverse sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as electron diffraction and X-ray diffraction . These techniques allow for the determination of the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis

Fluoroquinolines, like this compound, can undergo various chemical reactions. For instance, fluoroalkylation reactions involve the transfer of a fluoroalkyl group to a substrate . Fluorine substitution can dramatically influence the outcome of these reactions .Scientific Research Applications

Chemical Structure and Properties

3-Fluoroquinoline-8-sulfonyl chloride has been studied for its unique chemical structure and properties. In research conducted by Ohba et al. (2012), derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride were analyzed for their molecular conformations, highlighting the impact of sulfonyl group interactions on the chemical behavior of such compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Catalytic Applications

Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, utilizing aryl sulfonyl chlorides like this compound, has been developed to produce various sulfone compounds. This method, as demonstrated by Li et al. (2016) and Qiao et al. (2015), shows a broad substrate scope and moderate to good yield, indicating its potential in synthesizing complex organic compounds (Li, Weng, Lu, & Chan, 2016); (Qiao, Sun, Yang, Zhu, Zhu, Dong, Wu, Kong, Jiang, & Wu, 2015).

Synthetic Applications

Patel et al. (2022) explored the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, demonstrating the versatility of fluoroquinoline-based sulfonyl chlorides in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

Photoluminescence and Metal Complexation

Research by Badiei et al. (2011) focused on the preparation of 8-hydroxyquinoline functionalized mesoporous silica, using derivatives like 8-hydroxyquinoline-5-sulfonyl chloride, which is structurally similar to this compound. This study highlighted the material's potential in photoluminescence and metal complexation (Badiei, Goldooz, & Mohammadi Ziarani, 2011).

Antimicrobial Applications

Guruswamy and Arul (2013) investigated the synthesis and antimicrobial evaluation of novel N-substituted fluoroquinolones, revealing the relevance of fluoroquinoline sulfonyl chlorides in developing new antimicrobial agents (Guruswamy & Arul, 2013).

Future Directions

The future directions for research on 3-Fluoroquinoline-8-sulfonyl chloride and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of more efficient synthesis methods, investigation of new reactions, and exploration of their use in various industrial and scientific applications .

Mechanism of Action

Target of Action

It is known that fluoroquinolones, a class of compounds to which 3-fluoroquinoline-8-sulfonyl chloride belongs, primarily target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones generally work by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA replication and leading to cell death .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna synthesis pathway by inhibiting the function of dna gyrase and topoisomerase iv .

Result of Action

As a fluoroquinolone, it is likely to cause cell death by inhibiting dna replication .

properties

IUPAC Name |

3-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLCXPFNQJYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)